molecular formula C23H32O4 B1251787 Pelorol

Pelorol

Cat. No.: B1251787
M. Wt: 372.5 g/mol
InChI Key: FFBLMLRQAKGTJN-VQDLLJBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pelorol is a natural product found in Dactylospongia elegans and Hippospongia with data available.

Scientific Research Applications

Synthesis and Biological Activity

Pelorol, isolated from marine organisms, exhibits notable bioactivity and a unique structure. Its synthesis has been achieved, and several analogs have been prepared. Two specific compounds, referred to as compounds 5 and 6, demonstrated potential as lead compounds for cancer therapy due to their inhibitory effects on Phosphatidylinositol 3-Kinase (Luo, Chen, Weng, & Lu, 2016).

Novel Structure and Isolation

This compound's discovery from the Micronesian sponge Petrosaspongia metachromia marked the identification of a new carbon skeleton in sesquiterpenes (Kwak, Schmitz, & Kelly, 2000). Another study involving the marine sponge Dactylospongia elegans also identified this compound and found it to exhibit weak antitrypanosomal and antiplasmodial effects (Goclik, König, Wright, & Kaminsky, 2000).

SHIP1 Activation

This compound has been identified as an activator of the inositol-5-phosphatase SHIP, leading to the synthesis of this compound and several functional group analogues. These findings are important for developing new anti-inflammatory agents (Yang et al., 2005).

Properties

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

methyl (4aS,6aR,11aR,11bS)-9,10-dihydroxy-4,4,6a,11b-tetramethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-7-carboxylate

InChI

InChI=1S/C23H32O4/c1-21(2)8-6-9-22(3)16(21)7-10-23(4)17(22)12-13-18(23)14(20(26)27-5)11-15(24)19(13)25/h11,16-17,24-25H,6-10,12H2,1-5H3/t16-,17+,22-,23+/m0/s1

InChI Key

FFBLMLRQAKGTJN-VQDLLJBESA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC4=C3C(=CC(=C4O)O)C(=O)OC)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC4=C3C(=CC(=C4O)O)C(=O)OC)C)C)C

Synonyms

pelorol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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